

Technical Support Center: Troubleshooting False Positives in Carbapenemase Detection Assays

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Compound of Interest

Compound Name: Carbapenem

Cat. No.: B1253116

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This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting false-positive results in **carbapenemase** detection assays. The information is presented in a question-and-answer format to directly address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

General

Q1: What are the most common reasons for a false-positive **carbapenemase** test result?

A1: False-positive results can arise from several factors depending on the assay type. For phenotypic tests, a primary cause is the presence of other resistance mechanisms that can weakly hydrolyze **carbapenems**, especially when combined with reduced drug entry into the bacterial cell. For molecular and immunological assays, cross-reactivity and contamination are frequent culprits.

Phenotypic Assays (e.g., Modified Hodge Test, CarbaNP)

Q2: My Modified Hodge Test (MHT) is positive, but confirmatory tests are negative. Why might this be?

A2: The MHT is known for a lack of specificity, and false positives are common.[1][2] The most frequent cause is the presence of high levels of extended-spectrum β -lactamases (ESBLs) or AmpC β -lactamases, particularly when combined with porin loss (reduced membrane permeability).[3] This combination can lead to slow hydrolysis of the **carbapenem** in the test, mimicking the effect of a true **carbapenemase**. Some studies have reported false-positive rates of up to 25% in **carbapenemase** non-producers that harbor CTX-M or are AmpC hyperproducers.[3]

Q3: We observed a positive result with a colorimetric assay (e.g., CarbaNP) for an isolate that molecular tests show is negative for **carbapenemase** genes. What could be the cause?

A3: False positives in colorimetric assays can occur due to bacteria that produce certain AmpC β -lactamases with weak **carbapenemase** activity, such as ACT-28 found in *Enterobacter kobei*. [4] These enzymes can hydrolyze the **carbapenem** substrate enough to cause a pH change and a positive colorimetric result, even though they are not true **carbapenemases**. Additionally, some guidelines note the risk of false positives in phenotypic tests due to other enzymes with weak **carbapenemase** activity, like AmpC.[5]

Lateral Flow Immunoassays (LFAs)

Q4: Our lateral flow assay for the "big five" **carbapenemases** (KPC, NDM, VIM, IMP, OXA-48) is showing a faint positive band, but the isolate is negative by PCR. What should we consider?

A4: There are several potential reasons for this discrepancy:

- **Inoculum Overload:** Using too large of a bacterial inoculum is a known cause of false-positive results in some lateral flow assays.[6] Always adhere to the manufacturer's recommended inoculum size.
- **Cross-Reactivity:** While generally specific, some assays may exhibit cross-reactivity with other bacterial components, especially when used with bacterial species for which the test has not been validated.[7]
- **Off-Label Use:** Using an LFA on a bacterial species for which it is not FDA-cleared or validated can lead to unexpected results. For example, high rates of false-positive IMP results have been observed when using the NG-Test CARBA 5 on *Acinetobacter baumannii*. [7][8]

Molecular Assays (e.g., PCR)

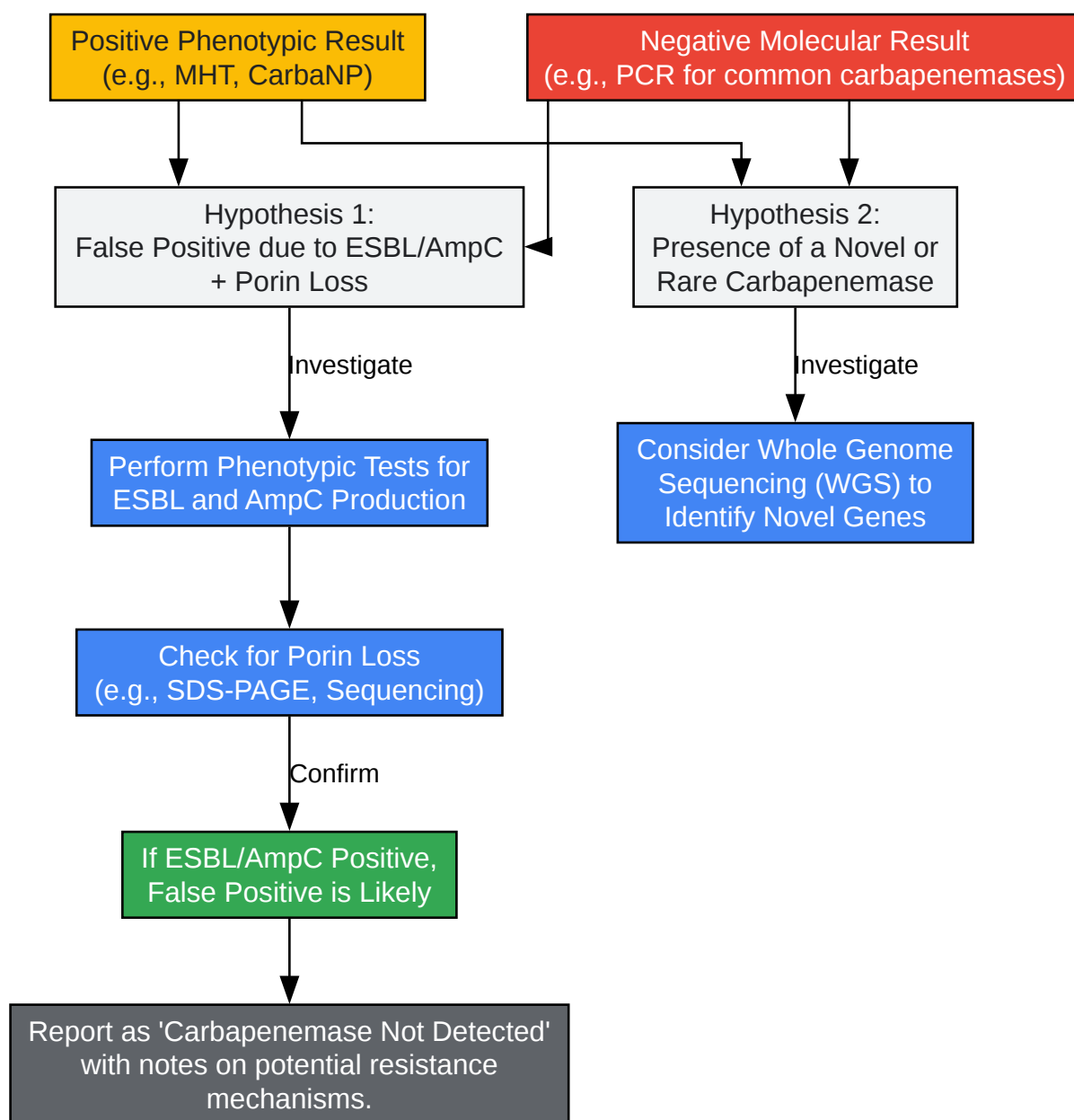
Q5: We have a positive PCR result for a **carbapenemase** gene, but the phenotypic tests are negative and the isolate appears susceptible to **carbapenems**. Could this be a false positive?

A5: Yes, this could be a false-positive PCR result. The most common cause of unexpected positive results in PCR is contamination. This can happen at various stages, from sample collection to PCR setup. Review your laboratory's hygiene and workflow practices to minimize the risk of cross-contamination from positive samples, controls, or aerosols. However, it is also possible, though rare, for a PCR to be truly positive while the enzyme is not functionally expressed or has a mutation affecting its activity but not the primer binding sites.^[5]

Troubleshooting Guides

Investigating a Positive Phenotypic Test with a Negative Molecular Result

If you encounter a positive result from a phenotypic test (MHT, CarbaNP) but a negative result from a more specific molecular test (PCR), consider the following workflow:

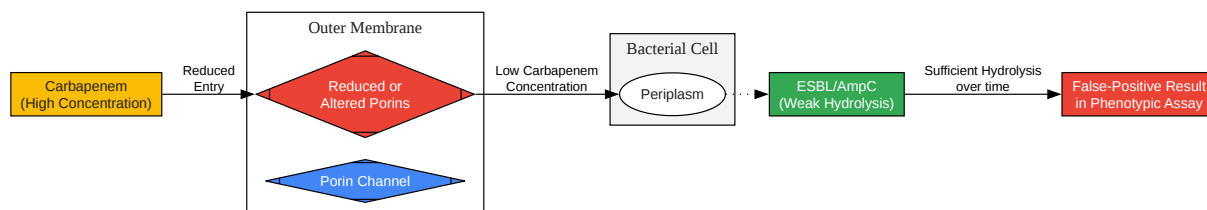


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Caption: Troubleshooting workflow for discordant results.

Mechanism of False Positives in Phenotypic Assays

The interplay between different resistance mechanisms is a key factor in generating false-positive results in phenotypic assays that measure **carbapenem** hydrolysis.



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Caption: Porin loss combined with ESBL/AmpC can lead to false positives.

Data Summary

Table 1: Specificity of Phenotypic Assays in Relation to ESBL/AmpC Production

Assay	Organism Group	Reported Specificity	Potential for False Positives	Reference
Modified Hodge Test (MHT)	Enterobacteriaceae	92.1%	High, especially with ESBL/AmpC producers with porin loss.	[2]
Modified Hodge Test (MHT)	Enterobacteriaceae	88.8%	High, known for poor specificity.	[1]
Modified Hodge Test (MHT)	Carbapenemase non-producers (CTX-M, AmpC hyperproducers)	~75% (25% false positives)	High	[3]
Carba NP Test	Enterobacteriaceae	100%	Low, but can occur with certain AmpC enzymes.	[2]
Modified CIM (mCIM)	Enterobacteriaceae	99.0%	Very Low	[1]

Table 2: Performance of Lateral Flow Immunoassays (LFAs)

Assay	Organism	Target	Issue	Finding	Reference
NG-Test CARBA 5	Acinetobacter baumannii	IMP	False Positive	66.7% (14/22) of isolates tested false positive for IMP.	[8]
NG-Test CARBA 5 & K.N.I.V.O. Detection K- Set	Serratia spp. & M. morganii	NDM, OXA- 48	False Positive	False positives observed with high inoculum sizes.	[6]
Genobio LFA	Morganella morganii (KPC- producer)	NDM, OXA- 48	False Positive	A KPC- producing isolate was falsely positive for NDM and OXA-48.	[9]

Key Experimental Protocols

Modified Hodge Test (MHT)

This protocol is based on CLSI guidelines.

- **Prepare Indicator Organism:** Prepare a 0.5 McFarland standard suspension of E. coli ATCC 25922. Dilute this suspension 1:10 in sterile saline or broth.
- **Inoculate Plate:** Uniformly streak the diluted E. coli suspension onto a Mueller-Hinton agar (MHA) plate. Allow the plate to dry for 3-10 minutes.
- **Place Carbapenem Disk:** Place a 10 µg meropenem or ertapenem disk in the center of the MHA plate.[10]

- Inoculate Test Isolate: Using a 10 µL loop or a swab, pick 3-5 colonies of the test organism. In a straight line, streak the test organism from the edge of the disk to the edge of the plate.
[11]
- Incubate: Incubate the plate overnight at 35°C ± 2°C in ambient air for 16-24 hours.[10][12]
- Interpretation: A positive result is indicated by a cloverleaf-like indentation of the E. coli growth along the test organism streak, within the disk's zone of inhibition.[12]

Carba NP Test (General Principle)

This protocol is based on the principles described by Nordmann et al.

- Prepare Lysate: Resuspend one calibrated loopful (10 µL) of the test bacteria in a lysis buffer (e.g., Tris-HCl with B-PERII reagent). Vortex and incubate to lyse the cells. Centrifuge to pellet the cell debris.[5]
- Prepare Reaction Mixture: The test is based on detecting the acidification of a pH indicator (phenol red) when a **carbapenem** is hydrolyzed.[1] A solution containing phenol red, ZnSO₄, and imipenem is prepared.
- Perform Test: In a microtiter plate well, mix the supernatant (enzymatic suspension) from the bacterial lysate with the imipenem/phenol red solution. A control well without imipenem is also prepared.[5]
- Incubate: Incubate the plate at 37°C for up to 2 hours.[5]
- Interpretation: A positive result is indicated by a color change from red to yellow or orange in the well containing imipenem, while the control well remains red.[5]

NG-Test® CARBA 5 (Lateral Flow Assay)

This is a summarized protocol based on manufacturer's instructions.

- Sample Preparation: Add 5 drops of Extraction Buffer to a tube. Using a 1µl loop, touch 3 colonies of the test isolate and inoculate the tube.
- Lysis: Vortex the suspension until it is homogenous to ensure cell lysis.

- Application: Using a transfer pipette, draw the sample up to the 100µl mark and dispense it into the sample well of the test device.
- Incubation: Allow the sample to migrate along the test strip.
- Interpretation: Read the results at 15 minutes. A positive result is indicated by the presence of the control line (C) and one or more test lines (K, O, V, I, or N). A result is invalid if the control line does not appear.

Multiplex PCR for Carbapenemase Gene Detection

This protocol outlines the general steps for a laboratory-developed or commercial multiplex real-time PCR.

- DNA Extraction: Extract bacterial DNA from a pure culture using a validated commercial kit or in-house method.
- Master Mix Preparation: Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and a primer-probe mix targeting the **carbapenemase** genes of interest (e.g., blaKPC, blaNDM, blaVIM, blaIMP, blaOXA-48).
- PCR Plate Setup: Pipette the master mix into the wells of a 96-well PCR plate. Add the extracted DNA (template) to the respective wells. Include positive controls (known **carbapenemase**-producing strains) and a no-template control (NTC) to monitor for contamination.
- Real-Time PCR: Run the plate on a real-time PCR instrument with an appropriate cycling program (denaturation, annealing, extension).
- Interpretation: Analyze the amplification curves. A positive result is indicated by a sigmoidal amplification curve that crosses the threshold within a defined cycle range (e.g., 10-30 cycles). The NTC should show no amplification. Amplification after 30 cycles may indicate trace contamination and should be interpreted with caution.

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